Benzenecarboximidoyl chloride, N-(4-bromophenyl)-
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Overview
Description
Benzenecarboximidoyl chloride, N-(4-bromophenyl)- is an organic compound with the molecular formula C13H9BrClNO. This compound is characterized by the presence of a benzenecarboximidoyl chloride group attached to a 4-bromophenyl group. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidoyl chloride, N-(4-bromophenyl)- typically involves the reaction of benzenecarboximidoyl chloride with 4-bromoaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of Benzenecarboximidoyl chloride, N-(4-bromophenyl)- follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidoyl chloride, N-(4-bromophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an N-substituted benzenecarboximidoyl derivative.
Scientific Research Applications
Benzenecarboximidoyl chloride, N-(4-bromophenyl)- has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of Benzenecarboximidoyl chloride, N-(4-bromophenyl)- involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: This compound shares a similar bromophenyl group and exhibits antimicrobial and anticancer activities.
N-(4-Bromophenyl)-2-chloro-benzamide: Another related compound with similar structural features and applications in medicinal chemistry.
Uniqueness
Benzenecarboximidoyl chloride, N-(4-bromophenyl)- is unique due to its specific functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse derivatives makes it valuable in multiple research fields.
Properties
CAS No. |
51300-42-6 |
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Molecular Formula |
C13H9BrClN |
Molecular Weight |
294.57 g/mol |
IUPAC Name |
N-(4-bromophenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C13H9BrClN/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H |
InChI Key |
OJLZVWJPGCYGOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
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